molecular formula C17H20N2O2 B2566816 N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide CAS No. 852367-05-6

N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Cat. No. B2566816
CAS RN: 852367-05-6
M. Wt: 284.359
InChI Key: ODAIEHHBAGBDAV-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide” is a chemical compound that appears to contain an indole group, which is a common structure in many natural and synthetic compounds, including certain amino acids and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a cyclohexyl group, and a methyl-oxoacetamide group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The indole group in the molecule could potentially undergo various reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. These properties could be predicted using computational chemistry methods if the exact structure is known .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19(12-7-3-2-4-8-12)17(21)16(20)14-11-18-15-10-6-5-9-13(14)15/h5-6,9-12,18H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAIEHHBAGBDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

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